Acridin-9-ylmethanamine
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Overview
Description
Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . Acridin-9-ylmethanamine is characterized by its unique physical and chemical properties, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
The synthesis of acridin-9-ylmethanamine typically involves the reaction of acridine with sodium amide. Another method involves the cyclization of 2-arylamino benzoic acids using polyphosphoric acid (PPA) to yield acridone derivatives, which can then be converted to this compound . Industrial production methods often involve the use of carboxylic acids and anilines in the presence of catalysts such as zinc chloride .
Chemical Reactions Analysis
Acridin-9-ylmethanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves halogenation or nitration, using reagents like chlorine or nitric acid.
Cyclization: This reaction can be catalyzed by acids such as sulfuric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield acridone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Acridin-9-ylmethanamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of acridin-9-ylmethanamine primarily involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting DNA replication and transcription . This intercalation can lead to the inhibition of enzymes such as topoisomerase and telomerase, which are essential for DNA replication and cell division .
Comparison with Similar Compounds
Acridin-9-ylmethanamine is similar to other acridine derivatives, such as:
9-phenyl acridine: Known for its anticancer properties.
Amsacrine (m-AMSA): Used as an anticancer drug that intercalates DNA and inhibits topoisomerase II.
Triazoloacridone (C-1305): Exhibits potent anticancer activity and is in clinical trials.
What sets this compound apart is its unique combination of fluorescence and DNA intercalation properties, making it a versatile tool in both research and industrial applications.
Properties
Molecular Formula |
C14H12N2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
acridin-9-ylmethanamine |
InChI |
InChI=1S/C14H12N2/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8H,9,15H2 |
InChI Key |
QBWKHBOHJPQSCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CN |
Origin of Product |
United States |
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